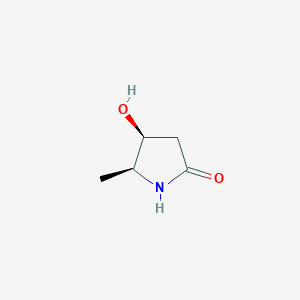

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one

Overview

Description

Synthesis Analysis

The synthesis of “(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one” involves several steps . To a solution of the compound in THF, sodium bis (2-methoxyethoxy)aluminium dihydride is added slowly at 5 C. After stirring at 70 C for 3 h, the reaction mixture is cooled to 5 C followed by the addition of sodium carbonate decahydrate . The mixture is stirred at room temperature for 16 h, diluted with THF, and the precipitate is filtered off .Molecular Structure Analysis

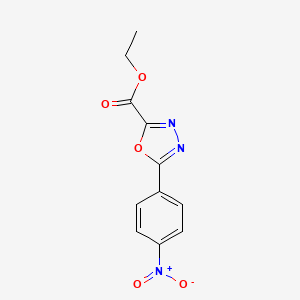

The molecular structure of “this compound” can be found in various databases . The CAS No. is 151004-19-2 and the MDL No. is MFCD19217605 . The formula is C5H9NO2 .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, after the initial synthesis process, the residue is dissolved in DMSO . To the solution, lithium carbonate and 2-chloro-4-fluorobenzonitrile are added, and the mixture is stirred at 100 C for 1 h .Physical And Chemical Properties Analysis

The compound has a molecular weight of 115.13 . More detailed physical and chemical properties are not specified in the available resources.Mechanism of Action

Target of Action

Related compounds have been found to interact with enzymes such as6,7-dimethyl-8-ribityllumazine synthase .

Biochemical Pathways

Related compounds such as trans-4-hydroxy-l-proline are known to be catabolized via thetrans-4-hydroxy-l-proline oxidase and l-amino acid oxidase pathways in animals . These pathways involve the mitochondria, cytosol, and peroxisome .

Pharmacokinetics

A related compound, (4s,5s)-4-hydroxy-3,5-dimethoxy-cyclohex-2-enone (hde), was found to be rapidly absorbed into mouse plasma, reaching a maximum concentration at 30 min . The area under the plasma HDE concentration-time curves for the studied organs were as follows: spleen > liver > lung > kidney > muscle > thymus > heart > brain .

Result of Action

A related compound, hde, was found to inhibit the proliferation of hepg2 cells . Increasing HDE concentrations significantly increased apoptosis rate in a dose-dependent manner . HDE also inhibited tumour growth up to 69% .

Advantages and Limitations for Lab Experiments

One of the advantages of using (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-oneline in lab experiments is its stability and ease of measurement. (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-oneline levels can be easily quantified in biological samples using various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. However, one limitation is that (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-oneline levels can be affected by various factors, such as age, sex, and diet, which can complicate data interpretation.

Future Directions

Future research on (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-oneline could focus on its potential therapeutic applications in various diseases, such as osteoporosis and liver fibrosis. Additionally, further studies could investigate the role of (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-oneline in wound healing and tissue repair, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, research could also explore the use of (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-oneline as a biomarker for disease diagnosis and monitoring.

Scientific Research Applications

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-oneline has been extensively studied in the field of biochemistry and molecular biology. It is commonly used as a marker for collagen turnover in various diseases such as osteoporosis, liver fibrosis, and cancer. (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-oneline levels in urine and serum have been shown to reflect the rate of collagen synthesis and degradation in the body, making it a useful biomarker for disease diagnosis and monitoring.

Safety and Hazards

The compound has a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCVDJNHLQMBTG-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3104893.png)

![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)

![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)